

An In-depth Technical Guide on Cobalt(2+) Spin States and Magnetic Susceptibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(2+)

Cat. No.: B1211716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spin states of **cobalt(2+)** complexes and the principles and methods for determining their magnetic susceptibility. Understanding these properties is crucial for applications in catalysis, materials science, and the development of therapeutic and diagnostic agents.

Introduction to Cobalt(2+) Spin States

Cobalt(2+), a d^7 transition metal ion, can exist in two different spin states depending on its coordination environment: high-spin (HS) and low-spin (LS). This phenomenon, known as spin crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light. [1] The spin state is determined by the arrangement of the seven d-electrons in the molecular orbitals, which are influenced by the ligand field.

Ligand Field Theory and Spin States

According to ligand field theory, the interaction between the metal ion and the surrounding ligands removes the degeneracy of the d-orbitals. [2] In an octahedral field, the d-orbitals split into a lower-energy t_{2g} set and a higher-energy e_g set. In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t_2 set. [3]

The magnitude of this energy splitting (Δ) and the spin-pairing energy (P) determine the preferred spin state. [4]

- High-Spin (HS): When the ligand field splitting is small ($\Delta < P$), it is energetically more favorable for electrons to occupy the higher-energy orbitals before pairing up in the lower-energy orbitals. This results in the maximum number of unpaired electrons.
- Low-Spin (LS): When the ligand field splitting is large ($\Delta > P$), it is energetically more favorable for electrons to pair up in the lower-energy orbitals. This results in the minimum number of unpaired electrons.

The strength of the ligand field is a critical factor, with strong-field ligands (e.g., CN^- , CO) promoting low-spin states and weak-field ligands (e.g., I^- , Cl^-) favoring high-spin states.^{[3][5]} The geometry of the complex also plays a significant role; tetrahedral complexes are almost exclusively high-spin due to the smaller ligand field splitting in this geometry.^[6]

Magnetic Susceptibility of Cobalt(2+) Complexes

The spin state of a Co(II) complex is directly reflected in its magnetic properties. Magnetic susceptibility (χ) is a measure of how much a material becomes magnetized in an applied magnetic field.^[7] This property is experimentally determined and used to calculate the effective magnetic moment (μ_{eff}), which is indicative of the number of unpaired electrons.

The relationship between molar magnetic susceptibility (χ_{M}) and the effective magnetic moment is given by the following equation:

$$\mu_{\text{eff}} = 2.828 \cdot \sqrt{(\chi_{\text{M}} \cdot T)}$$

where T is the absolute temperature in Kelvin. The spin-only magnetic moment (μ_{s}) can be calculated using the number of unpaired electrons (n):

$$\mu_{\text{s}} = \sqrt{n(n+2)}$$

Expected Magnetic Moments for Co(II) Complexes:

- High-Spin Co(II) ($S = 3/2$, $n = 3$): The spin-only magnetic moment is 3.87 Bohr Magnetons (BM). However, due to significant orbital contributions, the experimentally observed effective magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.1 - 5.2 BM.^{[8][9]} The product of molar magnetic susceptibility and temperature (χ_{MT}) is often around $3 \text{ cm}^3 \cdot \text{K} \cdot \text{mol}^{-1}$ at room temperature.^[10]

- Low-Spin Co(II) ($S = 1/2$, $n = 1$): The spin-only magnetic moment is 1.73 BM. The experimental values are generally in the range of 1.9 to 2.4 μ_B , with the deviation from the spin-only value attributed to spin-orbit coupling.^[11] The χ_{MT} value is close to the spin-only value of $0.375 \text{ cm}^3 \cdot \text{K} \cdot \text{mol}^{-1}$.^[12]

Quantitative Data on Cobalt(2+) Complexes

The following table summarizes the magnetic properties of representative high-spin and low-spin Co(II) complexes.

Complex	Spin State	Coordination Geometry	Ligand Type(s)	μ_{eff} (BM)	χ_{MT} ($\text{cm}^3 \text{ K mol}^{-1}$)	Temperature (K)
$[\text{Co}(\text{H}_2\text{O})_6]^{2+}$	High-Spin	Octahedral	H_2O (weak-field)	~4.8 - 5.2	~3.0	Room Temp
$[\text{CoCl}_4]^{2-}$	High-Spin	Tetrahedral	Cl^- (weak-field)	~4.4 - 4.8	-	Room Temp
--INVALID-LINK-- ₂	High-Spin	Octahedral	terpy- CH_2OH (strong-field)	-	~2.8 (at 400K)	>334.5
--INVALID-LINK-- ₂	Low-Spin	Octahedral	terpy- CH_2OH (strong-field)	-	~0.461 (at 2K)	<324.1
$[\text{Co}(\text{PCP}^{\text{Me}}\text{-iPr})\text{Cl}]$	Low-Spin	Square Planar	$\text{PCP}^{\text{Me}}\text{-iPr}$ (pincer)	2.3(1)	-	>10
$[\text{Co}(\text{tBu}_2\text{-sq})_2(\text{L1})]$	High-Spin	-	$\text{tBu}_2\text{-sq}$, L1	-	-	-
$[\text{Co}(\text{Cl}_4\text{-cat})_2(\text{L1})]$	Low-Spin	-	$\text{Cl}_4\text{-cat}$, L1	-	-	-

Note: This table provides representative values. Actual values can vary depending on the specific experimental conditions and the nature of the counter-ions.

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a Co(II) complex is a critical step in characterizing its spin state. Two common methods are the Evans method (NMR spectroscopy) and SQUID magnetometry.

Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique to determine the magnetic susceptibility of a paramagnetic substance in solution using an NMR spectrometer.^{[7][13]} It relies on measuring the change in the chemical shift of a reference compound in the presence of the paramagnetic sample.

Methodology:

- Sample Preparation:
 - Prepare a solution of the paramagnetic cobalt(II) complex in a suitable deuterated solvent.
 - Prepare a reference solution containing the same solvent and a small amount of an inert reference compound (e.g., TMS, tert-butanol).
 - Create a coaxial NMR tube setup:
 - The inner capillary tube contains the solution of the paramagnetic complex.
 - The outer NMR tube contains the reference solution.
- NMR Measurement:
 - Acquire a ^1H NMR spectrum of the coaxial sample.
 - Two distinct signals for the reference compound will be observed: one from the inner tube (in the presence of the paramagnetic sample) and one from the outer tube (reference).

- Measure the difference in the chemical shifts ($\Delta\delta$) of these two signals in Hz.
- Calculation of Molar Magnetic Susceptibility (χ_M):
 - The mass susceptibility (χ_g) is calculated using the following formula: $\chi_g = (3 * \Delta f) / (4 * \pi * f * c) + \chi_g(\text{solvent})$ where Δf is the frequency shift in Hz, f is the spectrometer frequency in Hz, c is the concentration of the paramagnetic substance in g/cm³, and $\chi_g(\text{solvent})$ is the mass susceptibility of the solvent.
 - The molar susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass (M) of the complex: $\chi_M = \chi_g * M$
- Diamagnetic Correction:
 - The measured molar susceptibility contains both paramagnetic and diamagnetic contributions. The diamagnetic contribution (χ_D) can be estimated using Pascal's constants for all atoms and bonds in the molecule.
 - The corrected paramagnetic susceptibility (χ_M^{corr}) is obtained by subtracting the diamagnetic contribution: $\chi_M^{\text{corr}} = \chi_M - \chi_D$
- Calculation of Effective Magnetic Moment (μ_{eff}):
 - The effective magnetic moment is then calculated using the corrected molar susceptibility and the temperature (T) at which the measurement was performed: $\mu_{\text{eff}} = 2.828 * \sqrt{(\chi_M^{\text{corr}} * T)}$

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.^{[8][14]}

Methodology:

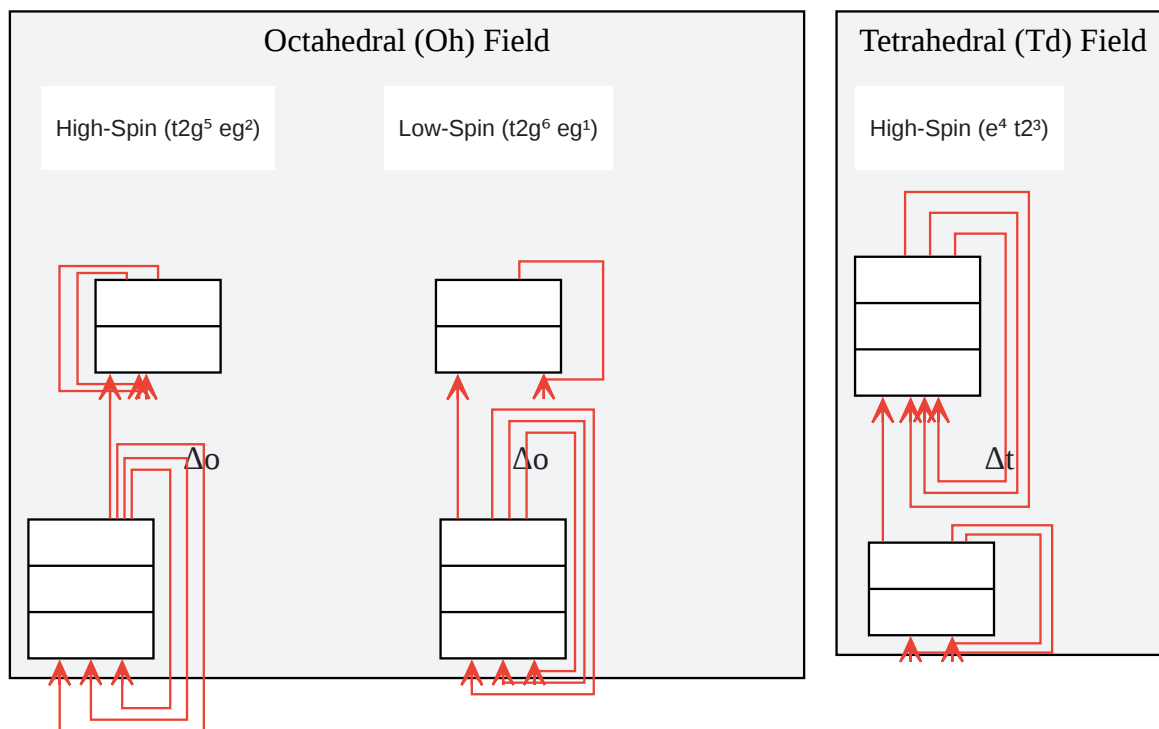
- Sample Preparation:

- A small amount of the powdered solid sample (typically a few milligrams) is weighed accurately.
- The sample is placed in a gelatin capsule or a straw, which is then mounted in the SQUID sample holder.
- Measurement Procedure:
 - The sample is introduced into the SQUID magnetometer.
 - The desired temperature range and magnetic field strength are set. For a typical experiment, the magnetic susceptibility is measured over a temperature range of 2-300 K at a constant applied DC field (e.g., 0.1 T).^[15]
 - The SQUID detects the magnetic moment of the sample as it is moved through a set of superconducting detection coils.
- Data Analysis:
 - The instrument software records the magnetic moment (m) of the sample at each temperature point.
 - The molar magnetic susceptibility (χ_M) is calculated using the following equation: $\chi_M = (m * M) / (H * n)$ where M is the molar mass, H is the applied magnetic field, and n is the number of moles of the sample.
 - The data is typically plotted as χ_M T versus T . This plot is very informative for identifying spin transitions. For a simple paramagnetic system following the Curie law, this plot should be a horizontal line. Deviations can indicate spin-orbit coupling, magnetic exchange interactions, or spin crossover behavior.^{[16][17]}

Visualizing Cobalt(2+) Spin States and Experimental Workflows

D-Orbital Splitting in Co(II) Complexes

The following diagrams illustrate the d-orbital splitting and electron configurations for high-spin and low-spin Co(II) in octahedral and tetrahedral ligand fields.

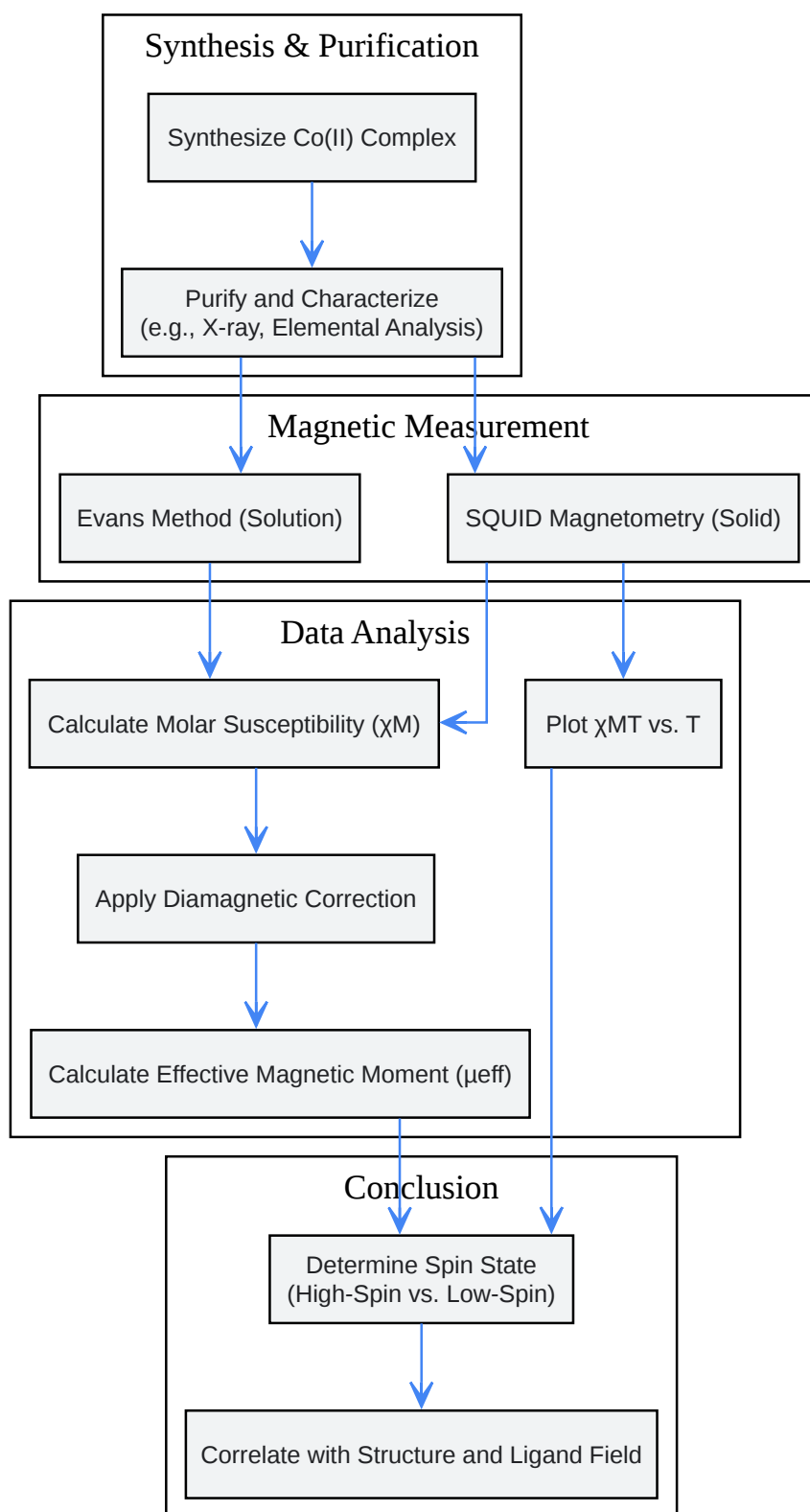


[Click to download full resolution via product page](#)

D-orbital splitting for Co(II) in different ligand fields.

Experimental Workflow for Magnetic Characterization

The following diagram outlines the general workflow for characterizing the magnetic properties of a **cobalt(2+)** complex.



[Click to download full resolution via product page](#)

Workflow for magnetic characterization of Co(II) complexes.

Conclusion

The spin state and magnetic susceptibility of **cobalt(2+)** complexes are fundamental properties that provide deep insights into their electronic structure and bonding. A thorough understanding and accurate measurement of these characteristics are essential for the rational design of new Co(II)-based materials and therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in this exciting and evolving field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spin crossover - Wikipedia [en.wikipedia.org]
- 2. Ligand field theory - Wikipedia [en.wikipedia.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spin states (d electrons) - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repo.ijiert.org [repo.ijiert.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Reactivity of Four- and Five-Coordinate Low-Spin Cobalt(II) PCP Pincer Complexes and Some Nickel(II) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. Field-induced single-ion magnet based on a quasi-octahedral Co(ii) complex with mixed sulfur–oxygen coordination environment - Dalton Transactions (RSC Publishing)
DOI:10.1039/D1DT02413B [pubs.rsc.org]
- 16. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on Cobalt(2+) Spin States and Magnetic Susceptibility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com